molecular formula C9H9ClF3NO B1469105 3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 370-38-7

3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No. B1469105
CAS RN: 370-38-7
M. Wt: 239.62 g/mol
InChI Key: VZYMYQRVYISBDX-UHFFFAOYSA-N
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Description

The compound “3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” is a chemical compound with a molecular weight of 239.62 . It is stored at a temperature of 4 degrees Celsius .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” include a molecular weight of 239.62 . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties of this compound are not available in the search results.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

One significant area of application involves the efficient synthesis of derivatives related to this compound, especially in the context of producing enantiomerically pure forms. An example is the efficient, chromatography-free asymmetric synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol, which has been developed for large-scale production of a cholesterol ester transfer protein (CETP) inhibitor. This process showcases a novel route to β-amino trifluoromethylketone involving a modified Dakin–West reaction followed by an asymmetric hydrogenation or enzymatic reduction, highlighting the compound's relevance in pharmaceutical synthesis (Wei et al., 2008).

Organic Synthesis and Chemical Transformations

The compound and its derivatives serve as key intermediates in various organic synthesis processes. For instance, novel synthesis methods have been developed for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization, demonstrating the utility of such fluorinated compounds in creating complex organic structures (Zhang et al., 2007).

Material Science and Polymer Research

In material science, the study of compounds containing trifluoromethyl groups has contributed to understanding the optical and dielectric properties of polymers. Research into fluorinated diamines, for example, examines how trifluoromethyl (CF3) and ether groups affect the optical properties of fluorinated polyimides, which are crucial for applications in electronics and coatings (Jang et al., 2007).

Environmental and Green Chemistry

The compound has also found applications in green chemistry, where environmentally friendly methods are sought for chemical synthesis. An improved method for the synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols demonstrates the principle of using less hazardous solvents and conditions, which is essential for sustainable chemical production. These chemicals are precursors to trifluoromethyl ketones, potent inhibitors of various enzymes, showcasing the compound's broader applicability in developing environmentally benign synthesis pathways (Rayo et al., 2010).

Analytical and Sensory Applications

Additionally, the compound's derivatives have been explored for sensory applications, such as the detection of amines. Synthetic derivatives of chlorophyll, modified to include the 3-trifluoroacetyl group, react with amines to produce colorimetric changes, offering a novel approach for the optical detection of various amines in solution. This application highlights the compound's potential in developing analytical tools and sensors (Tamiaki et al., 2013).

Mechanism of Action

properties

IUPAC Name

3-(3-chloroanilino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-6-2-1-3-7(4-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYMYQRVYISBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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